molecular formula C10H18O3 B14415041 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one CAS No. 81253-19-2

4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one

Cat. No.: B14415041
CAS No.: 81253-19-2
M. Wt: 186.25 g/mol
InChI Key: PHDWGMMOOIMSNL-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C10H18O3 It is a ketone derivative featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one typically involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction is carried out at room temperature (20°C) and yields a mixture of products, including 4-[(propan-2-yl)sulfanyl]butan-2-one .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one involves its interaction with various molecular targets. The dioxolane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or enzymatic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolane ring and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

81253-19-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-(2-propan-2-yl-1,3-dioxolan-2-yl)butan-2-one

InChI

InChI=1S/C10H18O3/c1-8(2)10(5-4-9(3)11)12-6-7-13-10/h8H,4-7H2,1-3H3

InChI Key

PHDWGMMOOIMSNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OCCO1)CCC(=O)C

Origin of Product

United States

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